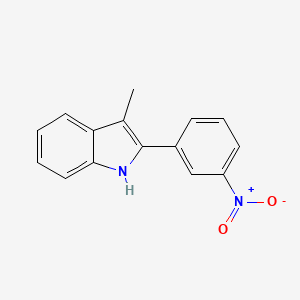
3-Methyl-2-(3-nitrophenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(3-nitrophenyl)-1H-indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(3-nitrophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and 3-methylindole.
Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with 3-methylindole in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the indole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 3-Methyl-2-(3-aminophenyl)-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging and diagnostics.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a lead compound in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Therapeutic Agents: Potential use as an anti-inflammatory or antimicrobial agent.
Industry:
Dye Manufacturing: Used in the production of dyes and pigments for textiles and other materials.
Material Science: Incorporated into polymers and materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Methyl-2-(3-nitrophenyl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
2-Methyl-3-(3-nitrophenyl)-1H-indole: Similar structure but with different substitution patterns.
3-Methyl-2-(4-nitrophenyl)-1H-indole: Differing position of the nitro group on the phenyl ring.
3-Methyl-2-(2-nitrophenyl)-1H-indole: Nitro group positioned ortho to the indole ring.
Uniqueness:
Substitution Pattern: The specific positioning of the methyl and nitrophenyl groups in 3-Methyl-2-(3-nitrophenyl)-1H-indole imparts unique chemical and biological properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other indole derivatives.
特性
CAS番号 |
113613-40-4 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
3-methyl-2-(3-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C15H12N2O2/c1-10-13-7-2-3-8-14(13)16-15(10)11-5-4-6-12(9-11)17(18)19/h2-9,16H,1H3 |
InChIキー |
QSRHCDFJLPBZSP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)
![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
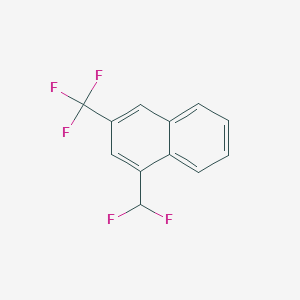



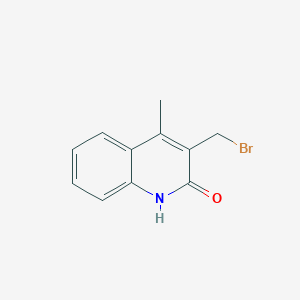

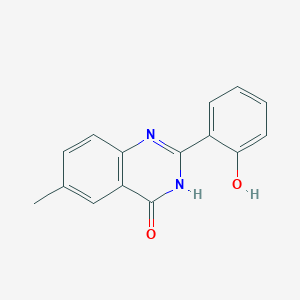
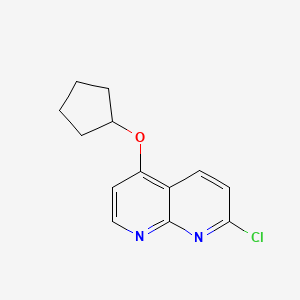
![4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B11865261.png)
